molecular formula C27H27N3O4S B6569936 6-({4-[2-(naphthalen-1-yl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946361-24-6

6-({4-[2-(naphthalen-1-yl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B6569936
CAS No.: 946361-24-6
M. Wt: 489.6 g/mol
InChI Key: DPQBPRQWTJUJCA-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a tricyclic azatricyclo core fused with a sulfonated piperazine moiety and a naphthalen-1-yl acetyl group.

  • Sulfonyl group: Enhances solubility and hydrogen-bonding capacity.
  • Piperazine ring: Common in pharmaceuticals for its conformational flexibility and interaction with biological targets.

While direct pharmacological data for this compound are scarce in the provided evidence, its structural features align with compounds studied for anticancer, antimicrobial, or neurological applications .

Properties

IUPAC Name

6-[4-(2-naphthalen-1-ylacetyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c31-25-9-8-21-16-23(17-22-10-11-30(25)27(21)22)35(33,34)29-14-12-28(13-15-29)26(32)18-20-6-3-5-19-4-1-2-7-24(19)20/h1-7,16-17H,8-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQBPRQWTJUJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one
  • Key Difference : Replaces naphthalen-1-yl acetyl with 3,4-dimethoxybenzoyl.
  • Reduced lipophilicity compared to the naphthalene derivative, possibly affecting bioavailability.
Compound B : (E)-3-(Hydroxymethylene)-6-phenylpiperazine-2,5-dione
  • Key Difference : Simpler piperazine-dione structure lacking the tricyclic core and sulfonyl group.
  • Implications : Likely lower target specificity due to reduced steric bulk and absence of sulfonamide interactions.
Compound C : Naphthalen-2-ol
  • Key Difference: A monocyclic naphthol without piperazine or tricyclic components.
  • Implications: Limited to passive diffusion mechanisms, with bioactivity driven solely by aromatic interactions.

Physicochemical and Bioactivity Comparison

Property/Activity Target Compound Compound A Compound B Compound C
Molecular Weight ~550 g/mol (estimated) ~540 g/mol 234 g/mol 144 g/mol
LogP ~3.5 (predicted) ~2.8 (predicted) ~0.5 ~2.1
Key Functional Groups Sulfonyl, piperazine, naphthyl Methoxybenzoyl, sulfonyl Piperazine-dione, hydroxymethylene Naphthol hydroxyl
Putative Bioactivity Anticancer (ferroptosis induction?) Antifungal/antibacterial Neuromodulatory Antimicrobial

Mechanistic Insights

  • Target Compound vs. Compound A : The naphthalene group in the target compound may enhance binding to hydrophobic pockets in proteins (e.g., kinases or ferroptosis-related targets) compared to Compound A’s methoxybenzoyl group, which prioritizes polar interactions .
  • Target Compound vs. Compound C: The sulfonated piperazine and tricyclic core likely confer higher target specificity than Compound C’s minimalist structure, which relies on non-specific aromatic interactions .

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